Perhydropyrene

説明

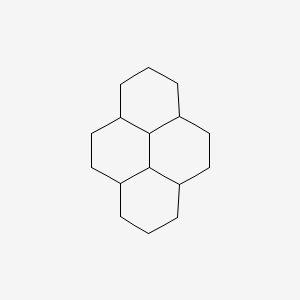

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h11-16H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBPEZLZCGOWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC3CCCC4C3C2C(C1)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873304 | |

| Record name | Perhydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-85-0, 16291-77-3 | |

| Record name | Perhydropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhydropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydropyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecahydropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERHYDROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5UZS47HQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Mechanistic Elucidation

Catalytic Hydrogenation of Pyrene (B120774): Methodological Advancements and Challenges

The most direct and common method for synthesizing perhydropyrene is through the catalytic hydrogenation of pyrene. This process involves reacting pyrene with hydrogen gas under pressure in the presence of a suitable catalyst.

Optimization of Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount for achieving high yields and selectivity in the hydrogenation of pyrene to this compound.

Catalyst Systems:

Palladium on Carbon (Pd/C): This is often the preferred catalyst due to its high activity and selectivity in promoting the complete saturation of the aromatic rings of pyrene.

Raney Nickel: While also used, Raney nickel may require a desulfurization pretreatment of the pyrene starting material to achieve optimal results.

Ruthenium Nanoparticles: Ruthenium nanoparticles stabilized by ligands such as triphenylphosphine (B44618) have demonstrated efficacy in the hydrogenation of various polycyclic aromatic hydrocarbons (PAHs) under mild conditions. rsc.org For instance, ruthenium nanoparticles have been used for the selective hydrogenation of PAHs with 2-4 rings. rsc.org

Quenched Skeletal Ni (QS Ni): This catalyst has shown high activity and selectivity for the partial hydrogenation of PAHs. researchgate.net

Reaction Conditions: Successful hydrogenation typically requires elevated temperatures and high hydrogen pressures. Common conditions involve temperatures ranging from 50–150 °C and hydrogen pressures of several bars. The reaction time is also a critical parameter, often extending for several hours to ensure complete conversion. For example, studies have shown that parameters such as temperature, reaction atmosphere (N₂ or H₂), and the specific catalyst employed significantly influence the product distribution and purity.

The following table summarizes key parameters for the catalytic hydrogenation of pyrene found in the literature:

Interactive Table: Catalytic Hydrogenation Parameters for Pyrene| Entry | Pyrene Pretreatment | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Purification Method | Yield (%) |

| 1 | Florisil | Pd/C | High | 80–120 | - | - | High |

| 2 | Desulfurization | Raney Ni + Pd/C | - | - | - | - | - |

| 3 | - | Ru Nanoparticles | 20 | 30-80 | 7-24 | - | - |

| 4 | - | QS Ni | 1.5 MPa | 100 | - | - | - |

Strategies for Mitigating Impurities and By-product Formation

A significant challenge in the synthesis of this compound is the formation of impurities and by-products, which can arise from incomplete hydrogenation or side reactions.

Common Impurities:

Partially Hydrogenated Pyrene Derivatives: Incomplete hydrogenation can lead to a mixture of products where not all aromatic rings are saturated. researchgate.net

Ullmann-type Dimers: Under certain conditions, side reactions can lead to the formation of dimeric by-products, which can complicate purification. arkat-usa.org

Oxidation Products: The presence of oxygen can lead to the formation of polar oxidation products. researchgate.net

Purification Strategies: Several methods are employed to remove these impurities and isolate pure this compound:

Chromatography: Column chromatography using adsorbents like silica (B1680970) gel or activated carbon is effective for removing polar impurities. researchgate.netsilicycle.com

Chemical Treatment: Treatment with concentrated sulfuric acid can eliminate unsaturated impurities. researchgate.net Subsequent neutralization with a base like sodium hydroxide (B78521) is then required. researchgate.net

Scavenger Resins: These can be used to selectively bind and remove specific organic impurities. silicycle.comnih.gov

Recrystallization: This technique can be used to purify the final product, although it may lead to lower recovery yields. silicycle.com

Inert Gas Purging: Bubbling nitrogen or argon through the purified product is necessary to remove dissolved oxygen, which can form absorbing complexes with the alkane. researchgate.netresearchgate.net

The choice of purification method depends on the nature of the impurities present. For instance, while silica gel chromatography is effective against polar impurities, a sulfuric acid treatment is more suitable for removing nonpolar impurities like partially hydrogenated species. researchgate.net

Exploration of Alternative Synthetic Pathways for this compound and its Derivatives

While direct hydrogenation of pyrene is the most common route, researchers have explored alternative synthetic pathways, particularly for producing derivatives of this compound. These alternative methods often involve a more controlled, stepwise approach.

Indirect methods may include the functionalization of pyrene followed by reduction steps. Although less common for the specific preparation of the parent this compound, these strategies are crucial for accessing a variety of its derivatives. researchgate.net The development of these pathways is often driven by the need for specific substitutions or stereochemical outcomes that are not achievable through direct hydrogenation. escholarship.orgunizg.hr For instance, the synthesis of complex natural products containing a this compound core often relies on multi-step sequences that build the saturated ring system with precise stereochemical control. escholarship.orgunizg.hr

Detailed Mechanistic Insights into this compound Formation and Transformation

Understanding the mechanism of this compound formation is crucial for optimizing synthetic protocols and controlling product distribution.

Comparative Analysis of Thermal versus Catalytic Reaction Pathways

The formation of this compound can proceed through either thermal or catalytic pathways, each with distinct mechanisms.

Thermal Hydrogenation: This process typically occurs at high temperatures (e.g., 430°C) and is believed to proceed through radical intermediates. chemguide.co.uk The high energy input leads to the homolytic cleavage of bonds, initiating a chain reaction of hydrogenation. chemguide.co.uk

Catalytic Hydrogenation: In contrast, catalytic pathways, utilizing catalysts like nickel or platinum, involve the dissociation of hydrogen molecules on the catalyst surface. The reaction then proceeds through a series of surface-mediated hydrogen transfer steps to the pyrene molecule. This surface-mediated mechanism generally allows for milder reaction conditions and can offer higher selectivity compared to thermal methods. frontiersin.orgengineering.org.cnmdpi.com

Contradictory product distributions observed under similar high-temperature conditions suggest that competing thermal and catalytic pathways can occur, influencing the final yield of this compound.

Stereochemical Control and Kinetic Isotope Effect Studies

Stereochemical Control: The hydrogenation of pyrene to this compound results in the formation of multiple stereoisomers due to the creation of several chiral centers. Achieving stereochemical control, or the preferential formation of one stereoisomer, is a significant challenge. chemistrydocs.com The geometry of the catalyst surface and the reaction conditions can influence the stereochemical outcome of the catalytic hydrogenation. In the synthesis of complex molecules containing this compound-like structures, stereoselectivity is often achieved through carefully designed multi-step sequences using chiral auxiliaries or reagents. mdpi.com

Kinetic Isotope Effect (KIE) Studies: The kinetic isotope effect, which is the change in reaction rate when an atom is replaced by its isotope, is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org In the context of this compound synthesis, comparing the rates of hydrogenation using hydrogen (H₂) versus deuterium (B1214612) (D₂), its heavier isotope, can provide insights into the rate-determining step of the reaction.

Isotopic labeling studies have revealed distinct kinetic isotope effects between thermal and catalytic routes. Catalytic pathways often exhibit higher stereoselectivity but can be susceptible to catalyst poisoning. The observation of a KIE can help to distinguish between different potential mechanisms, such as a concerted hydrogen transfer versus a stepwise process. osti.govnih.gov For instance, a significant KIE (where the reaction is slower with deuterium) would suggest that the cleavage of a C-H (or C-D) bond is involved in the rate-determining step. wikipedia.orgkit.edu

Influence of Solvent Environment on Reaction Selectivity and Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly impacting both the rate of reaction and the stereochemical outcome. The solvent's properties, such as polarity, coordinating ability, and hydrogen bonding capacity, can stabilize or destabilize transition states and intermediates, thereby directing the reaction toward a desired isomer. researchgate.netnumberanalytics.com

In the context of this compound synthesis, where multiple stereoisomers are possible, the solvent can influence the diastereoselectivity of the hydrogenation process. This is often attributed to the specific solvation of different diastereomeric transition states. rsc.org The use of non-coordinating solvents may lead to different selectivity profiles compared to coordinating solvents, which can interact with the metal catalyst and alter its reactivity.

Detailed studies on analogous systems have shown that a systematic screening of solvents is often necessary to identify the optimal conditions. For example, in the hydrogenation of other polyaromatic hydrocarbons, solvents like alkanes (e.g., heptane), ethers (e.g., tetrahydrofuran), and alcohols (e.g., ethanol) have been shown to yield different product distributions. researchgate.net The selection of a "green" or environmentally benign solvent is also an increasingly important consideration in modern synthetic chemistry. whiterose.ac.ukencyclopedia.pub

Table 1: Illustrative Effect of Solvent Polarity on Hydrogenation Efficiency (Hypothetical Data for a Model System)

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate | Predominant Stereoisomer |

| n-Heptane | 1.9 | 1.0 | A |

| Toluene | 2.4 | 1.5 | A |

| Tetrahydrofuran (THF) | 7.5 | 2.8 | B |

| Ethanol | 24.5 | 4.2 | B |

This table is a hypothetical representation based on general principles of solvent effects in catalysis and does not represent actual experimental data for this compound synthesis.

Scalable Synthetic Protocols and Process Optimization Considerations

Transitioning a synthetic route for this compound from a laboratory scale to a larger, industrial scale introduces a host of new challenges and considerations. gd3services.comfcad.com The primary goals of process optimization are to enhance efficiency, ensure safety, reduce costs, and minimize environmental impact. nih.govhkust.edu.hk

A key aspect of developing a scalable protocol is the selection of a robust and cost-effective catalytic system. While noble metal catalysts like platinum or rhodium on a support such as carbon or alumina (B75360) are often highly effective for hydrogenation, their cost can be prohibitive for large-scale synthesis. nih.gov Therefore, research into more earth-abundant and less expensive catalysts is a crucial area of process optimization.

Furthermore, the reaction conditions must be carefully controlled and optimized for a larger scale. This includes parameters such as temperature, pressure, and mixing, which can significantly affect the reaction's outcome and safety. osti.gov Continuous flow reactors are increasingly being explored as a scalable alternative to traditional batch reactors, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. osti.govunito.it

Purification of the final product is another critical consideration in scalable synthesis. nih.gov Chromatographic methods, which are often used in the laboratory, can be impractical and costly on a large scale. nih.gov Therefore, developing protocols that rely on crystallization, extraction, or distillation for purification is highly desirable. nih.gov The ability to recycle the catalyst and the solvent is also a significant factor in the economic and environmental viability of a large-scale process. nih.gov

Table 2: Key Considerations for Scalable this compound Synthesis

| Parameter | Laboratory Scale Focus | Scalable Process Focus | Rationale for Optimization |

| Catalyst | High activity and selectivity | Cost-effectiveness, stability, recyclability | Reduce production costs and waste. nih.gov |

| Solvent | Optimal reaction performance | Low toxicity, ease of recovery, low cost | Enhance safety and sustainability. whiterose.ac.uknih.gov |

| Reaction Vessel | Glass flask (batch) | Stainless steel reactor (batch or continuous flow) | Ensure safety, durability, and efficient mixing. osti.gov |

| Purification | Chromatography | Crystallization, distillation, extraction | Improve efficiency and reduce cost. nih.gov |

| Process Control | Manual monitoring | Automated control of temperature, pressure, etc. | Ensure consistency, safety, and efficiency. nih.gov |

Sophisticated Spectroscopic and Crystallographic Characterization

Elucidation of Perhydropyrene Isomerism and Conformational Landscape

The hydrogenation of pyrene (B120774) can lead to a variety of stereoisomers of this compound. Determining the specific isomeric form and understanding its conformational flexibility are crucial for a complete molecular description.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. It provides detailed information about the connectivity and stereochemistry of the molecule. One-dimensional NMR spectra (¹H and ¹³C) offer initial insights into the number and types of hydrogen and carbon environments present in the molecule.

For a more in-depth analysis, two-dimensional NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

By analyzing the coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments, the relative stereochemistry of the hydrogen atoms at the various chiral centers can be determined. This allows for the differentiation between various isomers, such as the trans,trans,anti,trans,trans-perhydropyrene. iucr.org Furthermore, variable temperature NMR studies can provide insights into the conformational dynamics of the molecule, revealing the energy barriers between different chair and boat conformations of the cyclohexane (B81311) rings within the this compound framework. nih.govunibas.it

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique has been used to precisely measure bond lengths, bond angles, and torsion angles, confirming the specific stereoisomer present in the crystal.

One study on trans,trans,anti,trans,trans-perhydropyrene revealed a monoclinic crystal system with the space group P2₁/c. iucr.org The analysis showed that the this compound molecules adopt a "planar" conformation where all four cyclohexane rings are in the chair form and are fused in a trans manner. iucr.org The crystal structure is characterized by a layered, hexagonal packing arrangement. iucr.org The precise molecular dimensions obtained from X-ray crystallography serve as a benchmark for computational models and help in understanding the intermolecular forces that govern the crystal packing. ekb.egresearchgate.net The packing of molecules in the crystal lattice is primarily governed by van der Waals interactions. ekb.eg

A fascinating property observed for trans,trans,anti,trans,trans-perhydropyrene is a thermosalient effect, or "jumping crystal" phenomenon. iucr.org Upon heating to 344.5 K, the crystals exhibit vigorous movements, which is attributed to a martensitic-type phase transformation involving shifts of the lattice planes relative to each other. iucr.org

Crystallographic Data for trans,trans,anti,trans,trans-Perhydropyrene iucr.org

| Parameter | Value |

| Formula | C₁₆H₂₆ |

| Molecular Weight | 218.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.782 (7) |

| b (Å) | 5.447 (1) |

| c (Å) | 16.710 (7) |

| β (°) | 120.00 (3) |

| Volume (ų) | 1322.8 (9) |

| Z | 4 |

| Calculated Density (g cm⁻³) | 1.097 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment

Vibrational Spectroscopy for Anharmonicity and Environmental Perturbations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the molecular structure, symmetry, and the local environment, providing complementary information to NMR and X-ray crystallography.

The IR spectrum of this compound is dominated by C-H stretching and bending vibrations, characteristic of saturated hydrocarbons. The complete hydrogenation of pyrene leads to the disappearance of aromatic C-H stretching bands (above 3000 cm⁻¹) and the appearance of strong aliphatic C-H stretching bands (typically in the 2800-3000 cm⁻¹ region). rsc.org

Comparing the IR spectra of this compound with its partially hydrogenated analogs, such as di-, tetra-, and hexahydropyrene, allows for the systematic study of how the degree of hydrogenation affects the vibrational modes. rsc.orgresearchgate.net As the number of sp³-hybridized carbon atoms increases, the intensity of the aliphatic C-H bands grows, while the features associated with the aromatic rings diminish. Theoretical calculations, often employing density functional theory (DFT), are crucial for assigning the observed vibrational bands to specific normal modes of the molecule. arxiv.orgchemrxiv.org For a more accurate prediction of the IR spectra, especially in the C-H stretching region, anharmonic computations are necessary, as the harmonic approximation can be insufficient. rsc.orgchemrxiv.org

The vibrational spectra of molecules can exhibit changes with temperature due to factors like population of higher energy vibrational states, anharmonicity, and changes in intermolecular interactions. arxiv.orgresearchgate.net For this compound, temperature-dependent IR spectroscopy can reveal information about its conformational flexibility. arxiv.org As the temperature increases, bands may broaden and shift in frequency. arxiv.orgresearchgate.net

Studies on the this compound cation have shown that its IR spectrum changes dramatically between 100 K and 300 K, indicating significant temperature effects on its vibrational properties. arxiv.orgarxiv.org This is in contrast to the more linear temperature-dependent spectral changes observed for the pyrene cation. arxiv.org Such studies, often combining experimental measurements with molecular dynamics simulations, are essential for understanding the dynamic behavior of this compound and for interpreting spectra that may be obtained under various environmental conditions. arxiv.orgarxiv.orgmdpi.com

Infrared (IR) Spectroscopic Analysis of this compound and its Hydrogenated Analogs

Chromatographic and Mass Spectrometric Approaches for Purity Assessment and Intermediate Detection

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of this compound. orientjchem.org GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, while MS provides information about the mass-to-charge ratio of the eluted compounds, allowing for their identification. nih.govwu.ac.th

GC-MS is instrumental in assessing the purity of synthesized this compound, as it can separate the fully hydrogenated product from any remaining starting material (pyrene) or partially hydrogenated intermediates. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The NIST Mass Spectrometry Data Center reports Kovats retention indices for this compound on a standard non-polar column, with values around 1750-1800. nih.govnist.gov

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 218, corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum is a fingerprint of the molecule and can be used to confirm its identity by comparison with library spectra. nih.gov This technique is also invaluable for monitoring the progress of the hydrogenation reaction, allowing for the detection of intermediates and optimization of reaction conditions to maximize the yield of the desired this compound product.

Thermochemical Analysis and Energy Landscape Mapping

The thermochemical properties and the complex energy landscape of this compound (C₁₆H₂₆) are fundamental to understanding its stability, reactivity, and conformational behavior. This analysis is predominantly carried out using sophisticated computational chemistry methods, which provide deep insights into the molecule's energetic characteristics.

Thermochemical Analysis

Thermochemical analysis involves the quantitative study of the energy changes associated with chemical reactions and physical transformations. For this compound, key thermochemical parameters include the heat of formation and strain energy, which are crucial for determining the relative stability of its various isomers.

Detailed Research Findings

The stability of polycyclic alkane isomers like this compound is intrinsically linked to their three-dimensional structure. The complete hydrogenation of pyrene to form this compound results in a saturated, non-aromatic framework. This process eliminates the resonance stabilization of the aromatic system and introduces significant conformational complexity and strain.

The standard enthalpy of formation (ΔH°f) is a critical measure of a molecule's intrinsic stability. libretexts.org For a set of isomers, a lower (or more negative) heat of formation indicates greater thermodynamic stability. chemsociety.org.ng Computational methods, such as the Gaussian-4 (G4) model, are employed to calculate these values with high accuracy. chemsociety.org.ng While specific experimental values for all this compound isomers are not extensively documented, the principles of computational thermochemistry allow for their prediction. uni-muenster.de The calculation involves determining the total energy of the optimized molecular structure and applying corrections for zero-point vibrational energy (ZPVE). researchgate.net

Strain energy is another vital concept in the analysis of cyclic molecules. libretexts.org It represents the increase in potential energy of a molecule due to deviations from ideal bond angles, bond lengths, and dihedral angles (torsional strain), as well as non-bonded steric interactions. libretexts.orgsolubilityofthings.com this compound, as a complex bridged and fused polycyclic alkane, possesses considerable strain. libretexts.org The total strain energy of a particular isomer can be estimated computationally by comparing its calculated heat of formation with that of a hypothetical, strain-free reference compound. Theoretical studies on related cage molecules have shown that the relative energies and strain energies can be effectively calculated using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d,p) level. researchgate.net For this compound, isomers with more significant steric hindrance or distorted bond angles would be expected to have higher strain energies and thus be less stable. researchgate.net

The relative stability of isomers is a direct consequence of their heats of formation. An isomer with a lower heat of formation is more stable and will have a lower potential energy.

Table 1: Illustrative Thermochemical Data for Hypothetical this compound Isomers

This table illustrates the expected relationship between structure and stability for different isomers. Isomer A represents a hypothetical, highly stable conformation with minimal strain, while Isomers B and C represent less stable structures with increasing strain energy. The values are for illustrative purposes to demonstrate thermochemical principles.

| Isomer | Point Group | Relative Energy (kcal/mol) | Calculated ΔH°f (kcal/mol) | Estimated Strain Energy (kcal/mol) |

| Isomer A | C₂h | 0.0 | -85.0 | 30.0 |

| Isomer B | C₂ | 5.2 | -79.8 | 35.2 |

| Isomer C | C₁ | 9.8 | -75.2 | 39.8 |

Energy Landscape Mapping

Energy landscape mapping provides a comprehensive picture of a molecule's conformational space. It involves charting the potential energy surface (PES), which relates the molecule's energy to its atomic coordinates. uci.edu This map reveals the stable conformations (local energy minima) and the energy barriers (transition states) that separate them.

Detailed Research Findings

The mapping of this compound's energy landscape is achieved through rigorous conformational analysis, typically using computational methods. ic.ac.uk The process begins with a systematic search of the conformational space to identify all possible low-energy structures (conformers). uci.edu Due to the molecule's flexibility, numerous conformers can exist, arising from rotations around its many C-C single bonds. ic.ac.uk

Density Functional Theory (DFT) is a powerful tool for these calculations, with hybrid functionals like B3LYP often used to balance accuracy and computational cost. researchgate.net For each identified conformer, a geometry optimization is performed to find the exact structure corresponding to a local minimum on the potential energy surface. Subsequent frequency calculations confirm that the structure is a true minimum (having no imaginary frequencies) and provide the zero-point vibrational energy and other thermodynamic data. chemsociety.org.ng

The relative energies of these conformers determine their population at equilibrium, as described by the Boltzmann distribution. ic.ac.uk The energy landscape is visualized as a map where valleys represent stable conformers and mountain passes represent the transition states for interconversion. solubilityofthings.com DFT calculations can elucidate the potential energy surfaces for processes like H₂ loss, identifying the lowest energy barriers for specific reactions. researchgate.net For instance, studies on related protonated polycyclic aromatic hydrocarbons have used DFT to calculate these barriers, finding values in the range of 4-5 eV. researchgate.net While this compound itself is relatively inert, its energy landscape governs its dynamic behavior and any potential chemical transformations.

Table 2: Hypothetical Relative Energies of this compound Conformers

This interactive table presents hypothetical data for different conformers of a single this compound isomer. It illustrates how computational methods can distinguish between the energies of various spatial arrangements, with lower relative energies indicating more stable conformers.

| Conformer ID | Dihedral Angle (C1-C2-C3-C4) | Method | Relative Energy (kcal/mol) | Stability Ranking |

| Conf-1 | 178.5° (anti) | DFT/B3LYP | 0.00 | Most Stable |

| Conf-2 | 62.1° (gauche) | DFT/B3LYP | 1.85 | 2 |

| Conf-3 | -61.8° (gauche) | DFT/B3LYP | 1.85 | 2 |

| Conf-4 | 0.0° (eclipsed) | DFT/B3LYP | 6.50 | Least Stable (Transition State) |

Investigating the Chemical Reactivity of Perhydropyrene

Oxidation Pathways and Functionalization of the Perhydropyrene Core

The saturated carbocyclic framework of this compound can be functionalized through oxidation reactions. Treatment with common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can lead to the formation of ketones and alcohols. These reactions typically involve the conversion of C-H bonds to C-O bonds at various positions on the this compound skeleton. The specific products and their distribution can be influenced by the choice of oxidant and reaction conditions.

The functionalization of the this compound core is not limited to simple oxidation. Research into the functionalization of the parent aromatic compound, pyrene (B120774), reveals a rich chemistry of C-H activation and derivatization which can, in principle, be applied to intermediates in the synthesis of this compound or to this compound itself under specific conditions. mdpi.comsemanticscholar.org These strategies often employ directing groups to achieve site-selectivity, a concept that could be adapted for the controlled functionalization of the this compound scaffold. semanticscholar.orgrsc.org

Selective Halogenation and Other Substitution Reactions

This compound can undergo substitution reactions, most notably halogenation. The replacement of hydrogen atoms with halogens like chlorine or bromine can be achieved using reagents such as chlorine (Cl2) or bromine (Br2) gas, often in the presence of a catalyst. This introduces reactive handles onto the saturated core, opening up avenues for further synthetic transformations.

While direct halogenation of the saturated this compound is possible, strategies for selective halogenation are more developed for aromatic systems like pyridine. nih.govnih.govchemrxiv.org These methods, which often involve the use of specialized phosphine (B1218219) reagents or directing groups, could potentially be adapted for the controlled functionalization of partially hydrogenated pyrene derivatives en route to specifically substituted perhydropyrenes. nih.govnih.govchemrxiv.org Other substitution reactions on related heterocyclic systems, such as nucleophilic substitution on fluorinated pyridines, also provide insights into potential, albeit challenging, pathways for functionalizing the this compound core. rsc.orgrsc.org

Catalytic Dehydrogenation to Aromatic Precursors: Efficiency and Selectivity

The reverse reaction of hydrogenation, the catalytic dehydrogenation of this compound, is a critical process for its potential use in hydrogen storage applications. This reaction regenerates the aromatic pyrene and releases molecular hydrogen. Research has focused on developing efficient and selective catalytic systems for this transformation. For instance, this compound can be smoothly dehydrogenated to pyrene using a palladium-black catalyst at 300°C.

A significant area of research is the development of acceptorless dehydrogenation (ADH) systems, which release hydrogen gas without the need for a sacrificial hydrogen acceptor. chemrxiv.orgresearchgate.netrsc.orgrsc.orgnih.gov Recent advancements have demonstrated the use of dual hydrogen atom transfer (HAT) catalyst systems for the complete dehydrogenation of cycloalkanes at room temperature under visible light. chemrxiv.orgresearchgate.net In one study, the dehydrogenation of this compound to pyrene was achieved with a moderate yield of 22% using a dual catalyst system. chemrxiv.orgresearchgate.net These systems often employ a combination of catalysts that work synergistically to abstract hydrogen atoms from the substrate. chemrxiv.orgresearchgate.net

Development of Acceptorless Dehydrogenation Systems

Hydrogen Transfer Processes Involving this compound as a Transfer Agent

This compound can act as a hydrogen donor in transfer hydrogenation reactions, a process where hydrogen is transferred from a donor molecule to an acceptor molecule without the involvement of gaseous H2. wikipedia.orgnih.gov This property is particularly relevant in the context of its use as a liquid organic hydrogen carrier (LOHC).

Studies have evaluated the hydrogen transfer from this compound to aromatic compounds like phenanthrene (B1679779) and heteroatomic species like benzophenone (B1666685). osti.govosti.gov In one set of experiments, reactions were carried out with a 1:1 weight ratio of this compound to phenanthrene at 400°C and 425°C, both thermally and with catalysts like molybdenum naphthenate and nickel octoate. osti.gov The results showed the formation of dehydrogenated products of this compound, such as hexahydropyrene and decahydropyrene, alongside the hydrogenation of phenanthrene. osti.gov

In another study, this compound was used as a hydrogen donor to reduce benzophenone to diphenylmethane, achieving a high conversion efficiency of 94.7%. osti.gov These reactions were performed under various conditions, including different temperatures, atmospheres (N2 and H2), and pressures, with and without a molybdenum naphthenate catalyst. osti.gov The catalytic reactions generally resulted in more significant dehydrogenation of this compound compared to thermal reactions under the same conditions. osti.gov

Table of Hydrogen Transfer Reactions with this compound

| Hydrogen Acceptor | Catalyst | Temperature (°C) | Atmosphere | Key Findings | Reference |

| Phenanthrene | Molybdenum naphthenate, Nickel octoate | 400, 425 | H2 | Formation of hexahydropyrene and decahydropyrene from this compound. | osti.gov |

| Benzophenone | Molybdenum naphthenate | Varied | N2, H2 | 94.7% conversion of benzophenone to diphenylmethane. Catalytic reactions showed more this compound dehydrogenation than thermal reactions. | osti.gov |

Computational and Theoretical Investigations of Perhydropyrene Systems

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Phase Behavior

Molecular dynamics (MD) simulations offer a window into the atomic-scale movements and interactions that govern the behavior of perhydropyrene. temple.edualbany.edu By simulating the trajectories of atoms and molecules over time, researchers can investigate conformational dynamics—the various shapes a molecule can adopt—and predict phase behavior under different conditions. temple.edumdpi.com

While specific MD studies focused solely on this compound are not extensively documented in the provided results, the principles of MD are broadly applicable. For molecules like this compound, MD simulations can reveal how the flexible, saturated ring system behaves. nih.gov These simulations can identify preferred conformations, the energy barriers between them, and how these dynamics are influenced by temperature and the surrounding environment (e.g., in a solvent or in the solid state). nih.govrsc.org For instance, MD can be used to study the folding and unfolding of complex molecules, a process analogous to the conformational changes in the this compound backbone. nih.gov

Furthermore, MD simulations are instrumental in understanding the phase behavior of molecular systems. mdpi.comrsc.org They can predict melting points, boiling points, and the transitions between different solid-state crystal structures by modeling the interactions between molecules. rsc.org For this compound, this could involve simulating how individual molecules pack together in a crystal lattice and how that packing changes with temperature, potentially explaining experimentally observed phase transitions.

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of molecules. wikipedia.orgcecam.org This knowledge is crucial for predicting a molecule's stability, reactivity, and spectroscopic properties. wikipedia.orgrsdjournal.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms. sumitomo-chem.co.jpmdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high level of accuracy. sumitomo-chem.co.jpnih.gov

For systems related to this compound, such as the hydrogenation of its aromatic precursor, pyrene (B120774), DFT calculations have been used extensively. researchgate.netaip.org These studies investigate the step-by-step process of hydrogen atoms adding to the pyrene molecule. researchgate.netrsc.org For example, DFT can determine the most energetically favorable sites for hydrogenation to occur and calculate the energy barriers for these reactions. aip.orgrsc.org It has been shown that the edge carbon atoms of pyrene are the most reactive sites for the initial hydrogenation. researchgate.netaip.org DFT can also be used to explore the mechanisms of other reactions that this compound might undergo, such as oxidation. nih.gov By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a complete picture of the reaction pathway. sioc-journal.cn

Table 1: Predicted Properties of this compound using Computational Methods

| Property | Predicted Value/Information | Computational Method |

|---|---|---|

| Molecular Weight | 218.38 g/mol | PubChem 2.2 |

| XLogP3 | 6.3 | PubChem 2.2 |

| Density | 0.984 g/mL at 25°C | Experimental |

| Refractive Index | 1.521 (n²⁰/D) | Experimental |

This table is based on data from PubChem and may include a combination of computed and experimental values. nih.gov

Integration of Machine Learning Interatomic Potentials (MLIP) in Spectroscopic Predictions

A newer development in computational chemistry is the integration of machine learning (ML) with traditional quantum chemical methods. arxiv.orgastrobiology.com Machine learning interatomic potentials (MLIPs) can be trained on a large dataset of quantum chemical calculations to create a model that can predict the energy and forces of a system with the accuracy of quantum mechanics but at a fraction of the computational cost. chemrxiv.org

This approach is particularly powerful for predicting spectroscopic properties, such as infrared (IR) spectra, for large and complex molecules like polycyclic aromatic hydrocarbons (PAHs), the family to which pyrene and this compound belong. researchgate.netresearchgate.net By running molecular dynamics simulations with these MLIPs, researchers can account for anharmonic effects and temperature, leading to more accurate and realistic predicted spectra. arxiv.orgastrobiology.com This allows for the high-throughput screening of large numbers of molecules and can aid in the interpretation of experimental spectra. astrobiology.com While direct application to this compound is not detailed, the methodology is highly relevant for predicting its vibrational spectra.

Conformational Analysis and Isomerization Pathways via Computational Modeling

Computational modeling is an indispensable tool for conformational analysis, which involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. polimi.itresearchgate.net For a flexible molecule like this compound, with its saturated rings, a multitude of conformers can exist.

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic search for these conformers. polimi.itnih.gov By calculating the energy of each conformer, it's possible to determine the most stable structures and their populations at a given temperature. researchgate.netnih.gov Force field calculations, for instance, are mentioned as a way to understand the conformational isomers formed during the hydrogenation of pyrene.

Furthermore, computational modeling can elucidate the pathways for isomerization between different conformers. nih.gov By mapping the potential energy surface, researchers can identify the transition states that connect different conformers and calculate the energy barriers for these transformations. researchgate.net This information is crucial for understanding the dynamic behavior of the molecule and how it might interconvert between different shapes.

Computational Methodologies for Property Prediction Relevant to Chemical Behavior

A wide array of computational methodologies are available to predict various chemical properties that are relevant to the behavior of this compound. jstar-research.comarxiv.org These properties can range from fundamental electronic properties to more complex behaviors like reactivity.

Quantum chemical methods can predict properties such as:

Electronic Properties: This includes the distribution of charge within the molecule, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap), and reactivity indices. jstar-research.com These properties are fundamental to understanding a molecule's stability and how it will interact with other molecules.

Spectroscopic Properties: As mentioned earlier, methods like DFT and MLIPs can predict IR, NMR, and UV-vis spectra, which are essential for characterizing the molecule and comparing with experimental data. wikipedia.orgjstar-research.com

Thermodynamic Properties: Computational models can calculate the relative free energies of different isomers and the thermodynamics of chemical reactions. jstar-research.com

For example, DFT simulations can predict the electron affinity and HOMO-LUMO gap of this compound, which can be correlated with its stability under oxidative conditions.

Charge Transfer Characteristics in this compound Analogs

Studies on pyrene derivatives have shown that intramolecular charge transfer (ICT) can be influenced by the molecular structure and the surrounding solvent. rsc.orgresearchgate.net In some cases, this charge transfer is accompanied by a significant change in the molecule's geometry, a phenomenon known as twisted intramolecular charge transfer (TICT). rsc.orgresearchgate.net The efficiency of these charge transfer processes can be modulated by altering the chemical structure of the molecule. nih.gov Although this compound is fully saturated and lacks the extensive pi-system of pyrene that facilitates charge transfer, its derivatives with appropriate functional groups could potentially exhibit charge transfer phenomena. The study of such analogs provides a framework for understanding how charge might be transferred in functionalized this compound systems. nih.gov

Cutting Edge Research Applications of Perhydropyrene and Derivatives

Perhydropyrene, the fully saturated counterpart of pyrene (B120774), has emerged as a molecule of significant interest in various fields of chemical research. Its unique structural and chemical properties make it a valuable tool for fundamental studies and a building block for advanced materials and potential therapeutic agents.

Future Research Horizons and Grand Challenges

Innovations in Green and Sustainable Synthetic Methodologies

The traditional synthesis of perhydropyrene often relies on catalytic hydrogenation of pyrene (B120774) at high pressures and temperatures, methods that are energy-intensive and may use costly or hazardous materials. A significant future challenge lies in developing greener and more sustainable synthetic routes. This aligns with the broader goals of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous chemicals. scitechnol.com

Future research in this area will likely focus on several key innovations:

Novel Catalytic Systems: The development of more efficient and recyclable catalysts is paramount. This includes exploring earth-abundant metal catalysts, such as those based on iron or sodium, as alternatives to precious metals like palladium. unibe.ch Nanocatalysts could also offer higher activity and selectivity, potentially allowing for milder reaction conditions.

Alternative Energy Sources: The use of alternative energy sources like microwaves or ultrasound has the potential to enhance reaction rates and reduce energy consumption in the hydrogenation process. oecd-ilibrary.org

Bio-inspired and Biocatalytic Methods: While challenging for a hydrocarbon like this compound, the use of enzymes or whole-cell biocatalysts represents a long-term goal for sustainable synthesis. oecd-ilibrary.org This could involve engineering microorganisms to perform specific hydrogenation steps.

Renewable Feedstocks: A key principle of green chemistry is the use of renewable raw materials. afyren.com While pyrene is typically derived from coal tar, future research could explore its synthesis from biomass-derived platform molecules, creating a more sustainable lifecycle for this compound production.

The following table outlines potential green and sustainable approaches for this compound synthesis:

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

| Advanced Catalysis | Utilization of nanocatalysts or earth-abundant metal catalysts (e.g., iron, cobalt). e3s-conferences.org | Reduced cost, lower environmental impact, improved recyclability, and higher efficiency. unibe.ch | Catalyst stability, selectivity, and resistance to poisoning. |

| Flow Chemistry | Performing hydrogenation in continuous flow reactors. | Enhanced safety, better process control, easier scale-up, and potential for automation. scispace.com | Reactor design, catalyst immobilization, and maintaining long-term stability. |

| Photocatalysis | Using light energy to drive the hydrogenation reaction with a suitable photocatalyst. | Use of a renewable energy source, potential for mild reaction conditions. | Catalyst efficiency, quantum yield, and scalability. |

| Electrochemical Synthesis | Employing electricity to mediate the reduction of pyrene. | Avoidance of high-pressure hydrogen gas, precise control over reaction potential. | Electrode material stability, electrolyte selection, and energy efficiency. |

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing processes and designing new reactions. Advanced spectroscopic and imaging techniques are poised to provide unprecedented insights into these mechanisms in real-time.

Future research will likely leverage a combination of the following techniques:

In-situ and Operando Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the transformation of functional groups on the catalyst surface and in the reaction mixture as the reaction proceeds. iitm.ac.in This provides direct information about reaction intermediates and catalyst-substrate interactions.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY and HETCOR, are powerful for elucidating the complex structures of partially hydrogenated intermediates. iitm.ac.inuclouvain.be The use of techniques like Polarization Transfer (INEPT, DEPT) can enhance sensitivity and provide more detailed structural information. iitm.ac.in

Time-resolved Spectroscopy: Ultrafast spectroscopic methods, such as pump-probe spectroscopy, can be used to study the dynamics of photo-induced reactions of this compound derivatives, which is particularly relevant for applications like molecular switches.

Molecular Imaging: The development of imaging probes based on fluorescent derivatives of this compound could allow for the visualization of their distribution and interaction within complex environments, such as cells or composite materials. frontiersin.orgmdpi.com Techniques like fluorescence lifetime imaging microscopy (FLIM) can provide information about the microenvironment of the probe. mdpi.com

The application of these techniques will help to answer fundamental questions about the stepwise hydrogenation of pyrene, the stereochemistry of the products, and the mechanism of action of functionalized this compound derivatives.

Rational Design of Function-Specific this compound Derivatives

The saturated, three-dimensional scaffold of this compound offers a unique platform for the design of molecules with specific functions. The rational design of these derivatives, guided by an understanding of structure-property relationships, is a major frontier in this compound research. nih.gov

Key areas for the rational design of this compound derivatives include:

Materials Science: By attaching specific functional groups, this compound derivatives could be designed as building blocks for novel polymers, liquid crystals, or molecular cages. The rigid this compound core can impart desirable thermal and mechanical properties to these materials.

Medicinal Chemistry: Although this compound itself is relatively inert, its derivatives could be designed as scaffolds for new therapeutic agents. The introduction of pharmacophores onto the this compound framework could lead to compounds with unique biological activities. researchgate.net The hydrophobic nature of the this compound core could also be exploited for interactions with specific biological targets.

Molecular Electronics: The insulating properties of the saturated this compound core could be combined with electronically active functional groups to create molecules with interesting electronic properties, potentially for use in molecular wires or switches.

The design process for these functional derivatives will rely heavily on computational modeling to predict their properties and guide their synthesis. mdpi.com

Synergistic Integration of Experimental and Computational Approaches

The complexity of this compound systems necessitates a close integration of experimental and computational methods. This synergistic approach can accelerate the discovery and development of new this compound-based materials and molecules. informaticsjournals.co.in

Future research will benefit from the following integrated strategies:

Computational Prediction of Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the structural, electronic, and spectroscopic properties of this compound derivatives before they are synthesized. researchgate.net This can help to prioritize synthetic targets and to interpret experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the this compound scaffold and its interactions with other molecules or surfaces. researchgate.net This is particularly important for understanding the behavior of this compound derivatives in biological systems or at interfaces.

Guiding Synthesis and Mechanistic Studies: Computational modeling can be used to map out potential reaction pathways for the synthesis and functionalization of this compound, helping to identify the most promising routes for experimental investigation. researchgate.net

The following table highlights the synergy between experimental and computational approaches:

| Research Area | Experimental Techniques | Computational Methods | Synergistic Outcome |

| Synthesis | Catalyst screening, reaction optimization, product characterization (NMR, GC-MS). | DFT calculations of reaction pathways and transition states. | Rational catalyst design and prediction of optimal reaction conditions. |

| Structural Analysis | X-ray crystallography, 2D NMR spectroscopy. | DFT geometry optimization, conformational analysis. | Accurate determination of molecular structure and understanding of conformational preferences. |

| Functional Materials | Synthesis and characterization of polymers, liquid crystals, etc. | MD simulations of bulk properties, prediction of electronic properties. | Design of materials with tailored properties for specific applications. |

| Biological Activity | In-vitro assays, cytotoxicity studies. | Molecular docking, QSAR studies. excli.de | Identification of potential biological targets and design of more potent derivatives. |

Emerging Applications in Energy Storage and Environmental Remediation

The unique properties of this compound and its potential derivatives suggest promising applications in the high-impact areas of energy storage and environmental remediation.

Energy Storage:

The field of energy storage is actively seeking new materials for applications such as hydrogen storage and advanced batteries. ieahydrogen.orgmdpi.com Porous carbons are a key class of materials in this area, valued for their high surface area, stability, and low cost. rsc.org While this compound itself is a dense solid, it can serve as a molecular building block for novel porous materials.

Hydrogen Storage: The development of porous organic cages or frameworks using functionalized this compound as a rigid node could lead to materials with high surface areas for physisorption of hydrogen. The design of these materials can be tailored to create pores of optimal size for hydrogen uptake. csic.es

Electrochemical Energy Storage: this compound-based materials could also find use in supercapacitors and batteries. mdpi.com For example, carbon materials derived from the pyrolysis of this compound-containing polymers might exhibit unique porous structures beneficial for electrolyte ion transport and charge storage. csic.es

Environmental Remediation:

Polycyclic Aromatic Hydrocarbons (PAHs), the precursors to this compound, are significant environmental pollutants. uib.no this compound can serve as a model compound for studying the fate and transport of saturated polycyclic hydrocarbons in the environment.

Understanding Bio-degradation: Studying the biodegradation of this compound can provide insights into the environmental persistence of saturated ring systems. researchgate.net Some studies have indicated that this compound shows limited degradation in environmental media. researchgate.net

Development of Remediation Technologies: this compound can be used as a target molecule to test the efficacy of advanced remediation techniques for saturated hydrocarbons, such as advanced oxidation processes or catalytic degradation. rsc.org Research into remediation techniques for PAHs is an active field. uib.no

The exploration of these emerging applications will require significant research and development, but they represent exciting new directions for the field of this compound chemistry.

Q & A

Q. What are the established methodologies for synthesizing perhydropyrene (PHP) in laboratory settings?

this compound is typically synthesized via hydrogenation of pyrene derivatives under controlled conditions. Key parameters include temperature (e.g., 430°C), reaction atmosphere (N₂ or H₂), and catalysts. Product distribution and purity depend on reaction duration and hydrogen transfer efficiency, as demonstrated in coprocessing studies . Standard protocols recommend using gas chromatography-mass spectrometry (GC-MS) to monitor intermediates and validate hydrogenation completeness.

Q. How do researchers characterize the structural and thermodynamic properties of this compound?

Characterization involves nuclear magnetic resonance (NMR) for hydrogenation patterns, differential scanning calorimetry (DSC) for thermal stability, and X-ray crystallography for molecular geometry. Thermodynamic properties like enthalpy changes during hydrogenation are quantified using calorimetric methods under inert atmospheres . Discrepancies in reported melting points (e.g., due to isomer variability) require cross-validation with multiple techniques .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

Co-elution with partially hydrogenated pyrene derivatives (e.g., dihydroanthracene) complicates isolation. Advanced separation techniques, such as high-performance liquid chromatography (HPLC) with polar stationary phases, are critical. Researchers must optimize solvent gradients and column temperatures to resolve structurally similar compounds .

Advanced Research Questions

Q. How do reaction mechanisms differ between thermal and catalytic hydrogenation pathways for this compound synthesis?

Thermal hydrogenation relies on radical intermediates, while catalytic pathways (e.g., using Ni or Pt catalysts) involve surface-mediated H₂ dissociation. Mechanistic studies using isotopic labeling (deuterium vs. hydrogen) reveal distinct kinetic isotope effects, with catalytic routes showing higher stereoselectivity but susceptibility to catalyst poisoning . Contradictions in product distributions under similar conditions (e.g., PHP yields at 430°C vs. 440°C) suggest competing pathways influenced by solvent polarity .

Q. What experimental designs resolve contradictions in reported hydrogenation efficiencies of this compound across studies?

Discrepancies often arise from variations in solvent systems (e.g., resid solvents vs. pure hydrocarbons) or incomplete reaction quenching. A standardized protocol should include:

Q. How can computational models complement experimental studies of this compound’s electronic properties?

Density functional theory (DFT) simulations predict electron affinity and HOMO-LUMO gaps, which correlate with PHP’s stability under oxidative conditions. Discrepancies between experimental redox potentials and DFT outputs (e.g., ±0.2 V deviations) highlight the need for hybrid functionals (e.g., B3LYP-D3) to account for dispersion forces .

Q. What gaps exist in understanding this compound’s role in hydrogen transfer catalysis?

Current studies focus on PHP as a hydrogen donor, but its acceptor capacity remains underexplored. Research should:

- Compare PHP’s hydrogenation/dehydrogenation equilibria under varying pressures.

- Use isotopic tracing to track hydrogen migration in co-processing systems.

- Address contradictions in PHP’s catalytic activity when paired with transition metals (e.g., conflicting reports on Fe-PHP synergy) .

Methodological Considerations

Q. How should researchers design experiments to minimize artifacts in this compound studies?

- Control groups : Include non-hydrogenated pyrene and solvent-only blanks.

- Replicate sampling : Collect triplicate aliquots at fixed intervals to monitor reaction progression.

- Error mitigation : Use inert atmosphere gloveboxes to prevent oxidation during sample handling .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound research?

- Principal component analysis (PCA) : Identifies latent variables (e.g., solvent polarity, temperature) driving yield discrepancies.

- Bayesian inference : Quantifies uncertainty in kinetic parameters (e.g., activation energy ±5 kJ/mol).

- Sensitivity analysis : Tests robustness of mechanistic models to input variations .

Q. How can literature reviews be structured to address conflicting nomenclature (e.g., PHP vs. PYR abbreviations)?

Maintain a standardized abbreviation table cross-referenced with IUPAC names. For example, resolve conflicts in older literature (e.g., PHP = pyrene in some reports ) by prioritizing recent, peer-reviewed sources that define PHP as this compound .

Data Interpretation Frameworks

What criteria validate the novelty of a research question on this compound?

Apply the FINER framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。